Nornidulin
Overview
Description
Nornidulin is a depsidone produced by several fungal species with potent and selective antibacterial activity . It has been identified as an inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO) from Indonesian Aspergillus sp. BioMCC f.T.8501 .
Synthesis Analysis
Derivatives of the fungal depsidone, nidulin, have been synthesized to evaluate the potential of the chemical skeleton as antibacterial agents. Alkylation, acylation, and arylation reactions of nornidulin underwent in a regioselective manner to predominantly produce 8-O-substituted derivatives .Molecular Structure Analysis
Nornidulin has a molecular formula of C19H15Cl3O5. Its average mass is 429.678 Da and its monoisotopic mass is 427.998505 Da .Chemical Reactions Analysis
Alkylation, acylation, and arylation reactions of nornidulin underwent in a regioselective manner to predominantly produce 8-O-substituted derivatives .Physical And Chemical Properties Analysis
Nornidulin has a molecular formula of C19H15Cl3O5. Its average mass is 429.678 Da and its monoisotopic mass is 427.998505 Da .Scientific Research Applications
Antimalarial Drug Development
Nornidulin has been identified as a new inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO), an enzyme of the malaria parasite . This compound was found to inhibit PfMQO activity at IC50 of 51 µM and P. falciparum 3D7 proliferation in vitro at IC50 of 44.6 µM . This discovery could potentially lead to the development of novel antimalarial drugs .
Inhibition of Mucus Secretion in Asthma
Nornidulin has been found to inhibit Ca2±activated transmembrane protein 16A (TMEM16A) Cl− channels . This inhibition could potentially alleviate mucus secretion in asthma . In electrophysiological analyses, nornidulin completely abolished the UTP-activated TMEM16A current in Calu-3 cell monolayers with the IC50 and a maximal effect being at 0.8 μM and 10 μM, respectively .
Antibacterial Activities
Nornidulin has been used as a base compound for the semisynthesis of derivatives with antibacterial activities . Alkylation, acylation, and arylation reactions of nornidulin underwent in a regioselective manner to predominantly produce 8-O-substituted derivatives . Many of these semisynthetic derivatives have shown promising antibacterial properties .
Mechanism of Action
Nornidulin is a depsidone originally isolated from Aspergillus nidulans . It has been found to have significant biological activity, including antibacterial and antifungal properties . This article will explore the mechanism of action of Nornidulin, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Nornidulin has been identified to target two primary proteins: the TMEM16A chloride channel and the Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) enzyme . TMEM16A plays a crucial role in mucus secretion in asthma , while PfMQO is a mitochondrial enzyme in the malaria parasite Plasmodium falciparum .
Mode of Action
Nornidulin interacts with its targets in different ways. In the case of TMEM16A, it inhibits the chloride currents induced by various activators without interfering with intracellular calcium levels . For PfMQO, nornidulin acts as an inhibitor, preventing the enzyme from carrying out its function .
Biochemical Pathways
The inhibition of TMEM16A by nornidulin affects the mucus secretion pathway in asthma, potentially providing a therapeutic benefit . By inhibiting PfMQO, nornidulin disrupts the energy metabolism of the malaria parasite, which could lead to its death .
Pharmacokinetics
falciparum proliferation in vitro at a concentration of 44.6 µM suggests that it has a reasonable bioavailability .
Result of Action
The inhibition of TMEM16A by nornidulin could potentially reduce mucus secretion in asthma, providing a therapeutic benefit . Its inhibition of PfMQO leads to the death of the malaria parasite, demonstrating its potential as an antimalarial drug .
Action Environment
As a natural product, its production and activity could potentially be influenced by environmental conditions during the growth and cultivation of the producing organism .
Safety and Hazards
Future Directions
Nornidulin has been identified as a novel TMEM16A inhibitor, which suppresses mucus secretion without compromising immunologic activity. Further development of nornidulin may provide a new remedy for asthma or other diseases associated with allergic mucus hypersecretion without causing opportunistic infections .
properties
IUPAC Name |
1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQDVQKKHOQZEP-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017594 | |
Record name | Nornidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33403-37-1 | |
Record name | Nornidulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nornidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORNIDULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3A9D130C9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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